molecular formula C19H18N4O4S B2547518 3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one CAS No. 2380186-65-0

3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one

Cat. No. B2547518
CAS RN: 2380186-65-0
M. Wt: 398.44
InChI Key: LXAOWQBMLYHKST-UHFFFAOYSA-N
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Description

The compound “3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one” is a complex organic molecule that contains several functional groups, including a benzimidazole group , a sulfonyl group, and a benzoxazolone group. The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of benzimidazole derivatives generally involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the benzimidazole group is known to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Future Directions

The future research directions for this compound could include exploring its potential pharmacological activities, given the known activities of benzimidazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

properties

IUPAC Name

3-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-12-20-15-5-3-4-6-16(15)23(12)13-10-22(11-13)28(25,26)14-7-8-18-17(9-14)21(2)19(24)27-18/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAOWQBMLYHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

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